Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The trifluoromethyl group (CF3) attached to the piperazine ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(trifluoromethyl)piperazine-1-carboxylate typically involves the introduction of the trifluoromethyl group into the piperazine ring. One common method is the reaction of piperazine derivatives with trifluoromethylating agents under controlled conditions. For example, the reaction of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce different functional groups into the piperazine ring .
Scientific Research Applications
Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its stability and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives with different substituents, such as:
tert-Butyl 4-(trifluoromethyl)piperazine-1-carboxylate: Another piperazine derivative with a trifluoromethyl group.
1-(3-(trifluoromethyl)phenyl)piperazine: A piperazine derivative with a trifluoromethyl group attached to a phenyl ring.
Uniqueness
Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate is unique due to its specific combination of the ethyl ester and trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H13F3N2O2 |
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Molecular Weight |
226.20 g/mol |
IUPAC Name |
ethyl 2-(trifluoromethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C8H13F3N2O2/c1-2-15-7(14)13-4-3-12-5-6(13)8(9,10)11/h6,12H,2-5H2,1H3 |
InChI Key |
QJYLZYSCWSOXHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCNCC1C(F)(F)F |
Origin of Product |
United States |
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